molecular formula C10H11Cl2NO B12974110 3-(3,5-Dichlorophenyl)morpholine

3-(3,5-Dichlorophenyl)morpholine

Cat. No.: B12974110
M. Wt: 232.10 g/mol
InChI Key: WLKGRDRKWNKGEP-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)morpholine typically involves the reaction of 3,5-dichloroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)morpholine
  • 3-(2,4-Dichlorophenyl)morpholine
  • 3-(3,5-Difluorophenyl)morpholine

Uniqueness

3-(3,5-Dichlorophenyl)morpholine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 3 and 5 positions can enhance the compound’s stability and its ability to interact with specific biological targets .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)morpholine

InChI

InChI=1S/C10H11Cl2NO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2

InChI Key

WLKGRDRKWNKGEP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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